molecular formula C9H14FNO2SSi B8685336 4-Fluoro-N-(trimethylsilyl)benzene-1-sulfonamide CAS No. 138937-37-8

4-Fluoro-N-(trimethylsilyl)benzene-1-sulfonamide

Cat. No. B8685336
CAS No.: 138937-37-8
M. Wt: 247.36 g/mol
InChI Key: ZGZQJSWQPRWQPE-UHFFFAOYSA-N
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Patent
US05068379

Procedure details

A glass reactor equipped with a stirrer, reflux condenser and gas inlet was charged with solid 4-fluorobenzenesulfonyl chloride (0.250 mol, 49.65 g). Hexamethyldisilazane (0.263 mol, 56.6 ml) was added to the reactor and the mixture was gradually heated with stirring to a temperature of 115° C., at which time it became clear. The mixture was then heated at the boiling point for 21 hours. Analysis of the mixture by 1H NMR indicated that the reaction was about 50% complete. Volatile materials were then removed by heating at a temperature of 65° C. under reduced pressure to yield a brown liquid which was distilled to remove unreacted sulfonyl chloride. The residue was redistilled under a pressure of 0.03 mm. Hg. The fraction collected from 40° to 97° C. was analyzed by 1H NMR and was found to contain the N-mono- and N,N-bis(trimethylsilyl)sulfonamides in a 1:1 molar ratio. Using the same analytical technique a second fraction collected within the range from 97° and 122° C. was found to contain the N-mono- and N,N-bis(trimethylsilyl)sulfonamides in a 8.5:1 molar ratio. The second fraction was used as the starting material (3c) for the subsequent reaction.
Quantity
49.65 g
Type
reactant
Reaction Step One
Quantity
56.6 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([S:8](Cl)(=[O:10])=[O:9])=[CH:4][CH:3]=1.[CH3:12][Si:13]([CH3:20])([CH3:19])[NH:14][Si](C)(C)C>>[CH3:12][Si:13]([CH3:20])([CH3:19])[NH:14][S:8]([C:5]1[CH:6]=[CH:7][C:2]([F:1])=[CH:3][CH:4]=1)(=[O:10])=[O:9]

Inputs

Step One
Name
Quantity
49.65 g
Type
reactant
Smiles
FC1=CC=C(C=C1)S(=O)(=O)Cl
Step Two
Name
Quantity
56.6 mL
Type
reactant
Smiles
C[Si](N[Si](C)(C)C)(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
115 °C
Stirring
Type
CUSTOM
Details
with stirring to a temperature of 115° C., at which time it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A glass reactor equipped with a stirrer
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser and gas inlet
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was gradually heated
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then heated at the boiling point for 21 hours
Duration
21 h
CUSTOM
Type
CUSTOM
Details
Volatile materials were then removed
TEMPERATURE
Type
TEMPERATURE
Details
by heating at a temperature of 65° C. under reduced pressure
CUSTOM
Type
CUSTOM
Details
to yield a brown liquid which
DISTILLATION
Type
DISTILLATION
Details
was distilled
CUSTOM
Type
CUSTOM
Details
to remove unreacted sulfonyl chloride
DISTILLATION
Type
DISTILLATION
Details
The residue was redistilled under a pressure of 0.03 mm. Hg
CUSTOM
Type
CUSTOM
Details
The fraction collected from 40° to 97° C.
CUSTOM
Type
CUSTOM
Details
collected within the range from 97° and 122° C.
CUSTOM
Type
CUSTOM
Details
The second fraction was used as the starting material (3c) for the subsequent reaction

Outcomes

Product
Name
Type
Smiles
C[Si](NS(=O)(=O)C1=CC=C(C=C1)F)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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